4-ethyl-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol
CAS No.: 750624-67-0
Cat. No.: VC8364303
Molecular Formula: C14H18N4O2S2
Molecular Weight: 338.5 g/mol
* For research use only. Not for human or veterinary use.
![4-ethyl-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol - 750624-67-0](/images/structure/VC8364303.png)
Specification
CAS No. | 750624-67-0 |
---|---|
Molecular Formula | C14H18N4O2S2 |
Molecular Weight | 338.5 g/mol |
IUPAC Name | 4-ethyl-3-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C14H18N4O2S2/c1-2-18-13(15-16-14(18)21)11-6-5-7-12(10-11)22(19,20)17-8-3-4-9-17/h5-7,10H,2-4,8-9H2,1H3,(H,16,21) |
Standard InChI Key | HMOVMLOEUGBELM-UHFFFAOYSA-N |
SMILES | CCN1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Canonical SMILES | CCN1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Introduction
Nomenclature and Structural Features
The systematic IUPAC name delineates its core structure: a 1,2,4-triazole ring substituted at positions 3, 4, and 5. Key features include:
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Position 4: Ethyl group providing steric bulk and lipophilicity.
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Position 5: 3-(pyrrolidin-1-ylsulfonyl)phenyl moiety, introducing a sulfonamide-linked pyrrolidine ring for potential hydrogen bonding and solubility modulation.
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Position 3: Thiol (-SH) group enabling disulfide bridge formation or metal coordination .
The molecular formula is C₁₅H₁₉N₅O₂S₂, with a calculated molecular weight of 381.48 g/mol. X-ray crystallography data remain unavailable, but analogous triazole-thiols exhibit planar triazole rings with substituents adopting equatorial conformations .
Synthetic Methodology
Intermediate | Reagents | Temperature | Yield (%) |
---|---|---|---|
Ethyl ester | ClCH₂COOEt, Et₃N | RT | 80 |
Acetohydrazide | NH₂NH₂·H₂O, i-PrOH | 60°C | 94 |
Hydrazone formation | Aldehyde, MeOH | Reflux | 29–98 |
Physicochemical Properties
Spectral Characterization
Hypothetical data extrapolated from structurally related compounds :
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¹H NMR (DMSO-d₆): δ 1.19 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.95–3.10 (m, 4H, pyrrolidine CH₂), 3.60 (q, J = 7.1 Hz, 2H, NCH₂), 7.52–8.25 (m, 4H, aryl-H), 13.21 (s, 1H, SH).
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¹³C NMR: 166.5 (C=S), 154.1 (triazole C4), 141.2 (sulfonyl C), 128.7–134.5 (aryl carbons).
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IR (KBr): 2560 cm⁻¹ (S-H stretch), 1695 cm⁻¹ (C=N), 1320–1150 cm⁻¹ (S=O asymmetric/symmetric stretching) .
Thermal and Solubility Profiles
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Melting Point: Estimated 195–215°C (dec.) based on triazole-thiol analogs .
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Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane .
Assay | Model System | Expected Activity |
---|---|---|
Cytotoxicity | Panc-1 cells | IC₅₀ ~20 μM |
Migration Inhibition | MDA-MB-231 | >50% at 10 μM |
COX-2 Inhibition | Enzymatic assay | IC₅₀ ~5 μM |
Research Gaps and Future Directions
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